3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride
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Overview
Description
3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is a complex organic compound with the molecular formula C6H2BrClF5NO2S. This compound is characterized by the presence of bromine, chlorine, nitro, and pentafluorosulphanyl groups attached to a benzene ring. It is known for its unique reactivity and is used in various chemical synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-4-chlorobenzene followed by sulfonation and fluorination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulphur pentafluoride group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Amino derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the sulphur pentafluoride group can form strong bonds with various substrates. These interactions can modulate biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-5-nitrobenzene
- 4-Chloro-3-nitrophenylsulphur pentafluoride
- 3-Bromo-5-nitrophenylsulphur pentafluoride
Uniqueness
3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is unique due to the combination of bromine, chlorine, nitro, and sulphur pentafluoride groups on a single benzene ring. This combination imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H2BrClF5NO2S |
---|---|
Molecular Weight |
362.50 g/mol |
IUPAC Name |
(3-bromo-4-chloro-5-nitrophenyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C6H2BrClF5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(6(4)8)14(15)16/h1-2H |
InChI Key |
YKUBLZTYKRBMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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